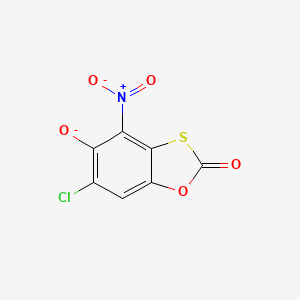
6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate is a chemical compound with the molecular formula C9H4ClNO7S. It is known for its unique structure, which includes a benzoxathiol ring substituted with chlorine and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate typically involves the reaction of 6-chloro-2-oxo-1,3-benzoxathiol with nitric acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoxathiol derivatives.
Scientific Research Applications
6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate
- Cyclohexanaminium 6-chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate
- 6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-yl methyl carbonate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7HClNO5S- |
|---|---|
Molecular Weight |
246.61 g/mol |
IUPAC Name |
6-chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate |
InChI |
InChI=1S/C7H2ClNO5S/c8-2-1-3-6(15-7(11)14-3)4(5(2)10)9(12)13/h1,10H/p-1 |
InChI Key |
PIYCWIMSQRUMRH-UHFFFAOYSA-M |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)[O-])[N+](=O)[O-])SC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















